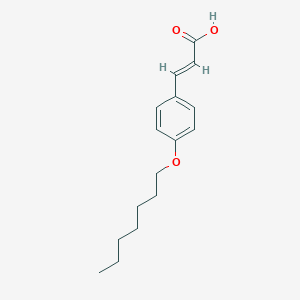

4-(Heptyloxy)cinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Heptyloxy)cinnamic acid is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Cinnamic acid derivatives, including 4-(heptyloxy)cinnamic acid, have demonstrated significant antimicrobial properties. Research indicates that modifications to the cinnamic acid structure can enhance antibacterial activity against resistant strains of bacteria. For instance, compounds with electron-withdrawing groups at the para position have shown improved efficacy against tuberculosis and other bacterial infections .

Table 1: Antimicrobial Efficacy of Cinnamic Acid Derivatives

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 4-Hydroxycinnamic acid | 4.54 | Antibacterial |

| Cinnamic acid | TBD | Antibacterial |

Cancer Treatment

Studies have reported that cinnamic acid derivatives exhibit cytotoxic effects on various cancer cell lines. For example, research involving structural modifications has revealed that certain derivatives can induce autophagic cell death in colon cancer cells, suggesting their potential as therapeutic agents .

Table 2: Cytotoxicity of Cinnamic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MCF-7 | TBD | Cytotoxic |

| Tributyltin(IV) ferulate | HCT116 | 0.4 | Induces autophagy |

| Ferulic acid | HT-29 | TBD | Reduces cell viability |

Photovoltaic Applications

Cinnamic acid derivatives are being explored for their utility in organic photovoltaics due to their ability to absorb light and facilitate charge transfer. The incorporation of alkoxy groups, such as heptyloxy, can enhance solubility and film-forming properties, making these compounds suitable for use in thin-film solar cells .

Table 3: Properties of Cinnamic Acid Derivatives in Photovoltaics

| Compound | Solubility (mg/mL) | Absorption Peak (nm) |

|---|---|---|

| This compound | TBD | TBD |

| Methyl caffeate | TBD | TBD |

Herbicidal Activity

Research indicates that cinnamic acid derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. The heptyloxy substitution may enhance the herbicidal potency of these compounds, making them candidates for developing environmentally friendly herbicides .

Table 4: Herbicidal Efficacy of Cinnamic Acid Derivatives

| Compound | Target Plant Species | Efficacy (%) |

|---|---|---|

| This compound | Common weeds | TBD |

| Caffeic acid | Various | TBD |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cinnamic acid derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to standard treatments.

Case Study 2: Cancer Cell Viability

In vitro studies on colon cancer cell lines demonstrated that this compound reduced cell viability significantly at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Eigenschaften

CAS-Nummer |

110683-38-0 |

|---|---|

Molekularformel |

C16H22O3 |

Molekulargewicht |

262.34 g/mol |

IUPAC-Name |

(E)-3-(4-heptoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)/b12-9+ |

InChI-Schlüssel |

PCEUYCVFQYQWJC-FMIVXFBMSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |

Isomerische SMILES |

CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |

Kanonische SMILES |

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.